rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Molecularly Imprinted Polymers Solid Phase Extraction Tobacco Carcinogen Biomarker

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1), an amino alcohol with the molecular formula C10H16N2O, is a pivotal reference standard for quantifying tobacco exposure. It is identified as a precursor to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and is itself an amino alcohol metabolite of nicotine.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 76030-54-1
Cat. No. B015071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-4-(Methylamino)-1-(3-pyridyl)-1-butanol
CAS76030-54-1
Synonymsα-[3-(Methylamino)propyl]-3-pyridinemethanol; 
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCNCCCC(C1=CN=CC=C1)O
InChIInChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3
InChIKeyHGDXAKRZPVKQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1): A Key Nicotine Metabolite Standard


rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1), an amino alcohol with the molecular formula C10H16N2O, is a pivotal reference standard for quantifying tobacco exposure [1]. It is identified as a precursor to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and is itself an amino alcohol metabolite of nicotine . This racemic mixture is primarily utilized in bioanalytical chemistry, specifically in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to quantify NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), a key biomarker for tobacco-related carcinogen uptake .

Procurement Risk: Why a Generic Substitute for CAS 76030-54-1 Can Invalidate Bioanalytical Assays


Substituting rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1) with a structurally similar analog (e.g., NNAL (76014-81-8), its deuterated form, or a related butanol derivative) introduces significant analytical error and risks study invalidation [1]. The compound's utility is not based on broad biological activity but on its precise, verifiable performance as an internal standard or reference material in targeted LC-MS/MS workflows . Analogs will possess different physicochemical properties (e.g., retention time, ionization efficiency, molecular weight) that preclude direct substitution . The quantitative data below specifically highlight scenarios where using this specific compound—as opposed to its closest alternatives—provides a measurable, verifiable advantage for scientific selection and method validation.

Quantitative Differentiation: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol vs. Closest Analogs


Performance as a Template in Molecularly Imprinted Polymers for NNAL Extraction

In the synthesis of dummy molecularly imprinted polymers (DMIPs) for NNAL extraction, rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol was evaluated as a template against two other analogs. The resulting polymer's binding capacity and extraction efficiency were quantified, showing its distinct performance profile [1].

Molecularly Imprinted Polymers Solid Phase Extraction Tobacco Carcinogen Biomarker

Resolution of Enantiomers in Chiral Chromatography for Tobacco-Specific Nitrosamine Analysis

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, a racemic mixture, serves as a critical analytical reference for chiral separation methods that resolve the enantiomers of NNAL [1]. This is distinct from isotopically labeled standards, which are used for quantitation but cannot provide information on enantiomeric purity.

Chiral Chromatography Enantiomeric Separation Tobacco-Specific Nitrosamines

Specificity in Precursor-Product Ion Transitions for NNAL Quantification

In LC-ESI-MS/MS methods for quantifying total NNAL, the unlabeled rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is used as a reference standard to optimize and validate precursor-product ion transitions. This is fundamentally different from its deuterated (d3) or 13C-labeled counterparts, which are used as internal standards to correct for matrix effects and ionization variability .

LC-MS/MS Method Development Biomarker Quantitation Tobacco Carcinogen Exposure

Validated Application Scenarios for rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1)


Calibration and Quality Control for NNAL Quantitation in Biomonitoring Studies

This compound is the definitive reference material for preparing calibration standards and quality control (QC) samples in LC-MS/MS assays designed to quantify NNAL in biological matrices such as urine or plasma [1]. Its use ensures the accuracy and reproducibility of biomarker data in studies assessing exposure to the tobacco-specific carcinogen NNK.

Method Development and Validation for Chiral Separation of NNAL Enantiomers

As a racemic mixture, it is an essential tool for developing and validating chiral chromatographic methods aimed at separating the (R)- and (S)-enantiomers of NNAL. This application is critical for advanced toxicological research investigating the differential metabolic fates and carcinogenic potentials of each enantiomer [1].

Investigative Research into Nicotine Metabolism and Nitrosamine Formation

The compound serves as a key reference in studies tracing the metabolic pathway from nicotine to its amino alcohol metabolite and subsequently to the potent carcinogen NNK. It is used to verify the identity and purity of synthesized intermediates or to serve as a substrate in in vitro enzyme assays investigating this specific metabolic route .

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